1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl substitutions, and a phenylethyl side chain
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One efficient method involves the preparation of pyrimidinylguanidines, which are key intermediates. The synthesis typically includes the following steps :
Formation of Pyrimidinylguanidines: This step involves the reaction of appropriate aldehydes with guanidine derivatives under controlled conditions.
Ring Closure: The pyrimidinylguanidines undergo ring closure with corresponding aldehydes to form the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: This compound has a similar triazine core but differs in its substituents and functional groups.
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Properties
Molecular Formula |
C23H26N4O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H26N4O2/c1-17-18(2)24-23-26(20-11-7-8-12-21(20)29-3)15-25(16-27(23)22(17)28)14-13-19-9-5-4-6-10-19/h4-12H,13-16H2,1-3H3 |
InChI Key |
UEFOIVPWMLQKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCC3=CC=CC=C3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.